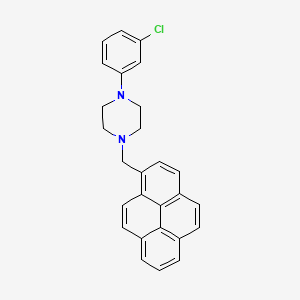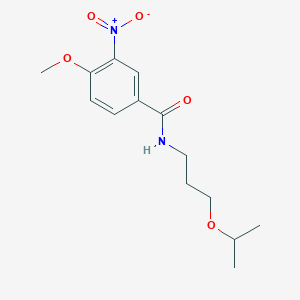
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide, also known as AF-DX 384, is a muscarinic acetylcholine receptor antagonist. It is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors. AF-DX 384 has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, schizophrenia, and Parkinson's disease.
作用机制
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 is a selective antagonist of the M2 and M4 subtypes of muscarinic receptors. Muscarinic receptors are G protein-coupled receptors that are activated by the neurotransmitter acetylcholine. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 binds to the muscarinic receptors and prevents the activation of the receptors by acetylcholine. This results in a decrease in the activity of the cholinergic system, which is involved in various physiological processes, including cognitive function, movement, and autonomic regulation.
Biochemical and Physiological Effects:
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have a number of biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been shown to increase dopamine release in the brain, which may have potential therapeutic applications in the treatment of Parkinson's disease. Additionally, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have antinociceptive effects, which may have potential applications in the treatment of pain.
实验室实验的优点和局限性
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has a number of advantages for use in lab experiments. It is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors, which allows for the selective manipulation of the cholinergic system. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been extensively studied, which allows for the comparison of results across different experiments. However, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 also has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been shown to have some off-target effects, which may complicate the interpretation of results.
未来方向
There are a number of future directions for the study of N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384. One potential direction is the further investigation of its potential therapeutic applications in various diseases. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has shown promise in the treatment of Alzheimer's disease, schizophrenia, and Parkinson's disease, and further studies may help to elucidate its potential use in these and other diseases. Another potential direction is the development of more potent and selective muscarinic receptor antagonists. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 is a potent and selective antagonist of the M2 and M4 subtypes of muscarinic receptors, but there is still room for improvement in terms of its selectivity and potency. Finally, the development of new methods for the synthesis of N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 may help to increase its availability and reduce its cost, which may facilitate further research into its potential therapeutic applications.
合成方法
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 can be synthesized by reacting N-allyl-4-piperidone with 4-fluorobenzylamine in the presence of acetic acid and sodium borohydride. The resulting intermediate is then reacted with chloroacetyl chloride and triethylamine to yield N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384.
科学研究应用
N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. N-allyl-1-(4-fluorobenzyl)-4-piperidinecarboxamide 384 has also been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine release in the brain.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-prop-2-enylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-2-9-18-16(20)14-7-10-19(11-8-14)12-13-3-5-15(17)6-4-13/h2-6,14H,1,7-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHWYELPUGPNIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(prop-2-en-1-yl)piperidine-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylcyclohexanamine](/img/structure/B5214157.png)

![2-[5-({2-[(2-methoxy-5-methylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5214167.png)
![1-(4-chlorobenzyl)-4-[(5-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5214176.png)
![8-[3-(4-bromo-2-chlorophenoxy)propoxy]quinoline](/img/structure/B5214182.png)
![methyl 4-(4-{[(2-hydroxyethyl)(2-thienylmethyl)amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5214189.png)

![5-{5-bromo-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5214208.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-2-iodobenzamide](/img/structure/B5214215.png)


![ethyl [10-(2-thienylcarbonyl)-10H-phenothiazin-2-yl]carbamate](/img/structure/B5214234.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B5214241.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5214243.png)